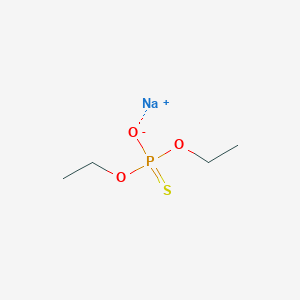
s-Triaminotrinitrobenzene
Vue d'ensemble
Description
s-Triaminotrinitrobenzene, commonly referred to as TATB, is a compound that has been studied for its unique aromaticity and structural features. The aromatic nature of TATB has been a subject of interest due to its potential applications and the effects of its substituents on its chemical properties. Research has shown that TATB exhibits a decrease in aromaticity due to the presence of resonance-assisted hydrogen bonds, which affect the electron density distribution within the molecule .
Synthesis Analysis
Although the provided data does not include specific details on the synthesis of TATB, it is implied that the compound can be studied in complex with s-trinitrobenzene, suggesting a possible route of synthesis through the interaction of s-trinitrobenzene and s-triaminobenzene. The formation of such complexes can be indicative of the reactivity and synthetic pathways of TATB .
Molecular Structure Analysis
The molecular structure of TATB has been analyzed using nonempirical ab initio quantum chemical methods and molecular dynamics. These studies have revealed that TATB has a high degree of conformational flexibility, which is atypical for aromatic compounds. The electron delocalization in the molecule is affected by hydrogen bonding, which is greater in the quasi-aromatic rings formed by these bonds than in the benzene ring itself . Additionally, the crystal structure of a complex formed with s-trinitrobenzene shows that the molecules are stacked alternately in columns, with the mean molecular planes inclined at an angle to the stacking axis. This provides insight into the intermolecular interactions and packing of TATB in solid state .
Chemical Reactions Analysis
The data does not provide explicit information on the chemical reactions involving TATB. However, the analysis of its structure and the study of its complex with s-trinitrobenzene suggest that TATB can engage in intermolecular interactions that may influence its reactivity. The stacking of molecules and the presence of hydrogen bonds could play a role in the chemical behavior of TATB in various reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of TATB are influenced by its aromaticity and molecular structure. The HOMA index, which is a measure of aromaticity, classifies TATB as low-aromatic at equilibrium state at zero temperature and nonaromatic at room temperature. This change in aromaticity with temperature suggests that TATB's properties may be sensitive to thermal conditions. The flexibility of the molecule and the electron delocalization within it are also key factors that determine its physical and chemical behavior . The crystallographic analysis provides additional data on bond lengths and angles, which are crucial for understanding the physical properties of TATB .
Applications De Recherche Scientifique
Application in Explosive Formulations
- Summary of Application : TATB is a typical insensitive energetic material used in explosive formulations, such as PBX-9502 and LX-17-0 . It’s intriguing due to its graphite-like layered structure formed by a wide array of planar hydrogen bonds .
- Methods of Application : The application of TATB in explosive formulations involves the careful mixing of TATB with other components to form the explosive compound .
- Results or Outcomes : The use of TATB in these formulations results in explosives that are highly stable and insensitive, making them safer for handling and use .
Surface Structure Research
- Summary of Application : The surface structure of TATB is a significant research object due to its unique properties .
- Methods of Application : The structural, electronic, and energetic properties of TATB (001) surface structure were calculated using first-principles calculations . The calculations were performed in the CASTEP code, based on the density functional theory with the plan-wave pseudopotential approach .
- Results or Outcomes : The research work explored the electronic and energetic properties of TATB (001) surface .
High-Pressure Stability Research
- Summary of Application : TATB exhibits an unusually high chemical stability under static high pressures .
- Methods of Application : Single crystal studies were conducted to investigate the high-pressure behavior of TATB .
- Results or Outcomes : TATB remains chemically stable and an insulator to 150 GPa, well above the predicted metallization pressure of 120 GPa .
Application in Nuclear Weapons
- Summary of Application : TATB is used in the explosives of nuclear weapons due to its extreme safety. It’s preferred for applications where accidental detonation could potentially detonate the fissile core .
- Methods of Application : TATB is used as the explosive ingredient in plastic bonded explosive compositions, such as PBX-9502, LX-17-0, and PBX-9503 (with 15% HMX). These formulations are described as insensitive high explosives (IHEs) in nuclear weapons literature .
- Results or Outcomes : The use of TATB in nuclear weapons increases their safety. All British nuclear warheads use TATB-based explosives in their primary stage .
Application in Nanoparticle Research
- Summary of Application : The energetics, electronic features, and vibrational properties of TATB nanoparticles (NPs) were investigated .
- Methods of Application : The properties of TATB NPs were investigated by density functional theory (DFT) with density functional tight binding (DFTB) methods .
- Results or Outcomes : The research provided insights into the comprehensive understandings of high activity of nano explosives at the atomic and electronic levels .
Application as an Insensitive Booster Material
- Summary of Application : The Department of Defense is studying the possible use of TATB as an insensitive booster material .
- Methods of Application : The application involves the use of TATB in the design of explosives that require a booster to initiate the detonation .
- Results or Outcomes : The use of TATB as a booster material could potentially increase the safety of certain explosive devices .
Orientations Futures
The future directions of TATB research are likely to focus on understanding its thermal decomposition behavior and improving its safety profile. This includes investigating its response to temperature extremes and whether this material becomes more sensitive and is no longer safe to handle when subjected to abnormal thermal environments .
Propriétés
IUPAC Name |
2,4,6-trinitrobenzene-1,3,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16/h7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFUJAMTCCQARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062818 | |
| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
s-Triaminotrinitrobenzene | |
CAS RN |
3058-38-6 | |
| Record name | TATB | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-triamino-2,4,6-trinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triaminotrinitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trinitrobenzene-1,3,5-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIAMINO-1,3,5-TRINITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJP3UNX7Z7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)





![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)

